N-[(2,5-difluorophenyl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine
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Overview
Description
N-[(2,5-difluorophenyl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a difluorophenyl group, an ethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-difluorophenyl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.
Alkylation: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-difluorophenyl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-[(2,5-difluorophenyl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2,5-difluorophenyl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[(2,5-difluorophenyl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine: shares similarities with other pyrazole derivatives such as:
Uniqueness
- The presence of the difluorophenyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions.
- The specific substitution pattern on the pyrazole ring can lead to distinct biological activities and applications compared to other pyrazole derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H15F2N3 |
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Molecular Weight |
251.27 g/mol |
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-1-ethyl-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C13H15F2N3/c1-3-18-8-9(2)13(17-18)16-7-10-6-11(14)4-5-12(10)15/h4-6,8H,3,7H2,1-2H3,(H,16,17) |
InChI Key |
OBUAHKUJFRFRPI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)NCC2=C(C=CC(=C2)F)F)C |
Origin of Product |
United States |
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